3alpha5betaHS
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2766-62-3 |
|---|---|
Molecular Formula |
C25H37NaO5 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
sodium;4-[[(3R,5R,10S,13S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoate |
InChI |
InChI=1S/C25H38O5.Na/c1-15(26)19-6-7-20-18-5-4-16-14-17(30-23(29)9-8-22(27)28)10-12-24(16,2)21(18)11-13-25(19,20)3;/h16-21H,4-14H2,1-3H3,(H,27,28);/q;+1/p-1/t16-,17-,18?,19-,20?,21?,24+,25-;/m1./s1 |
InChI Key |
AFVPZQPJVCUVBY-AQSOIRLBSA-M |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CCC(=O)[O-])C)C.[Na+] |
Isomeric SMILES |
CC(=O)[C@H]1CCC2[C@@]1(CCC3C2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)CCC(=O)[O-])C)C.[Na+] |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CCC(=O)[O-])C)C.[Na+] |
Synonyms |
3-hydroxy-5-beta-pregnan-20-one hemisuccinate 3-ol-5-pregnan-20-one hemisuccinate 3alpha-hydroxy-5beta-pregnan-20-one hemisuccinate 3alpha5betaHS |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of 3alpha5betahs Action
Direct Receptor Modulation
3alpha5betaHS directly interacts with and modulates the function of both NMDA and GABA-A receptors, the primary mediators of excitatory and inhibitory neurotransmission, respectively.
N-Methyl-D-Aspartate (NMDA) Receptor Interactions
This compound has been identified as a negative modulator of NMDA receptor function. researchgate.net This interaction is characterized by a reduction in the receptor's response to its agonists, glutamate (B1630785) and glycine.
In vitro studies have demonstrated that this compound and its sulfated form act as negative allosteric modulators of NMDA receptors. researchgate.netnih.gov This means that they bind to a site on the receptor that is distinct from the agonist binding site to induce a conformational change that reduces the receptor's activity.
The sulfated form of this compound, 3α-hydroxy-5β-pregnan-20-one sulfate (B86663), has been shown to inhibit NMDA receptor-mediated responses in a concentration-dependent manner, with a reported half-maximal effective concentration (EC50) of 62 μM. nih.gov This inhibition is noncompetitive, indicating that it reduces the maximum response to NMDA without altering the agonist's binding affinity. nih.gov
| Parameter | Value | Reference |
| Mechanism | Negative Allosteric Modulation | researchgate.netnih.gov |
| EC50 (Sulfated Form) | 62 μM | nih.gov |
| Antagonism Type | Noncompetitive | nih.gov |
A key feature of the inhibitory action of this compound on NMDA receptors is its use-dependent nature. nih.gov This implies that the inhibitory effect is more pronounced when the receptor is actively being stimulated by its agonists. The inhibition by this compound is also voltage-independent, distinguishing it from other NMDA receptor blockers like magnesium ions that block the channel pore in a voltage-sensitive manner. nih.govnih.gov
Research has localized the binding site for inhibitory neurosteroids like this compound to the extracellular vestibule of the NMDA receptor's ion channel pore. frontiersin.org This site becomes accessible only after the receptor is activated by its agonists, which is consistent with the use-dependent mechanism of inhibition.
Detailed structure-activity relationship (SAR) studies specifically for analogues of this compound are not extensively available in the current body of scientific literature. General SAR studies on other classes of NMDA receptor modulators have highlighted the importance of specific chemical moieties for potency and selectivity. However, without specific studies on this compound analogues, a detailed analysis for this particular compound and its derivatives cannot be provided at this time.
Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Interactions
While the primary focus of research on this compound has been on its NMDA receptor activity, the broader class of neurosteroids is well-known to modulate GABA-A receptors. For instance, the structurally similar compound 3α-hydroxy-5α-pregnan-20-one is a known positive allosteric modulator of GABA-A receptors. nih.gov Additionally, 3α,5β-reduced cortisol has been shown to exhibit antagonist properties at cerebral cortical GABA-A receptors. nih.gov However, direct and specific evidence detailing the interaction of this compound with GABA-A receptors is limited in the available scientific literature. Further investigation is required to fully characterize the nature and extent of this interaction.
Potential as a Positive Allosteric Modulator (General Neurosteroid Context)
Neurosteroids, including this compound, are potent positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain nih.govfrontiersin.org. Unlike direct agonists that bind to the main neurotransmitter site, positive allosteric modulators bind to a distinct site on the receptor complex youtube.comyoutube.com. This binding event enhances the receptor's affinity for its natural ligand, gamma-aminobutyric acid (GABA) youtube.com. The potentiation of GABA's effect leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability youtube.com. At low nanomolar concentrations, these neurosteroids potentiate the effect of GABA, while at higher micromolar concentrations, they can directly activate the GABA-A receptor's chloride channel nih.gov.
The modulatory effects of pregnane (B1235032) steroids like this compound provide evidence for their role as physiologically relevant modulators of GABAergic neurotransmission nih.gov. These actions are rapid, occurring on a timescale that precludes genomic mechanisms, and play a significant role in shifting mood and cognitive functions nih.gov.
Influence of GABA-A Receptor Subunit Composition on Modulation
The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations, which determines its pharmacological properties vub.be. The subunit composition of the GABA-A receptor significantly influences its sensitivity to modulation by neurosteroids nih.gov. While some neurosteroids like allopregnanolone (B1667786) act on a wide variety of GABA-A receptor subtypes with similar potency, the presence of specific subunits can alter the cellular response nih.gov.
For instance, receptors containing the δ (delta) subunit, often located extrasynaptically, are particularly sensitive to neurosteroid modulation and are thought to play a crucial role in mediating the physiological effects of these compounds youtube.com. The anxiolytic and sedating properties of neurosteroids are diminished in mice lacking the δ-subunit researchgate.net. Conversely, the presence of a γ (gamma) subunit is necessary for the action of other modulators like benzodiazepines but not for neurosteroids nih.gov. Research has shown that progesterone (B1679170) metabolites can selectively increase the expression of α2, α3, α4, and δ subunits of the GABA-A receptor nih.gov.
| Subunit | Role in Neurosteroid Modulation | Associated Effects |
|---|---|---|
| Delta (δ) | High sensitivity to neurosteroid modulation, particularly for tonic inhibition. | Mediates sedative and anxiolytic effects. |
| Alpha (α) | The α subunits are critical for conveying neurosteroid potentiation. | Changes in α4 expression can alter sensitivity to allopregnanolone. |
| Gamma (γ) | Not essential for neurosteroid action, but its expression can be altered by neurosteroids. | Crucial for benzodiazepine modulation. |
Intracellular Signal Transduction Cascades
The binding of this compound to membrane receptors initiates a cascade of intracellular events that can lead to more prolonged changes in neuronal function. These signaling pathways involve downstream molecular effects, protein phosphorylation, and the mobilization of second messengers.
Downstream Molecular Effects Following Receptor Binding
Following the binding of neurosteroids to membrane receptors like the GABA-A receptor, a series of downstream molecular events are triggered. For instance, the activation of GABA-A receptors can lead to changes in intracellular calcium concentrations nih.gov. Furthermore, neurosteroid binding can initiate signaling cascades that ultimately lead to the activation of transcription factors, which then regulate gene expression nih.gov. These non-genomic actions, while rapid in onset, can culminate in longer-lasting genomic effects that alter protein synthesis and neuronal function frontiersin.org.
Involvement in Protein Phosphorylation Events and Kinase Pathways (e.g., MAPK cascades)
Neurosteroids have been shown to influence protein phosphorylation through various kinase pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades nih.gov. The MAPK/ERK pathway is a critical signaling chain that translates signals from cell surface receptors to the nucleus, regulating processes like cell growth, differentiation, and survival wikipedia.orgelabscience.com.
Research has demonstrated that neurosteroids can increase the basal levels of phosphorylated ERK (p-ERK) nih.gov. This activation of the MAPK/ERK pathway can, in turn, phosphorylate various substrates, including cytoskeletal elements and transcription factors like CREB (cAMP response-element binding protein), thereby influencing gene expression nih.gov. The modulation of these kinase pathways is a key mechanism through which neurosteroids can exert neuroprotective and anti-apoptotic effects nih.gov. Some studies suggest that the modulation of GABA-A receptors by neurosteroids is dependent on the activation of Protein Kinase C (PKC) nih.govjneurosci.org.
| Kinase Pathway | Effect of Neurosteroid Modulation | Downstream Consequences |
|---|---|---|
| MAPK/ERK | Increased basal levels of phosphorylated ERK (p-ERK). | Regulation of gene expression via transcription factors like CREB, promotion of anti-apoptotic pathways. |
| Protein Kinase C (PKC) | Activation of PKC can be required for neurosteroid effects on GABAergic activity. | Modulation of GABA-A receptor function and plasticity. |
Role in Second Messenger Systems (e.g., Calcium signaling, Diacylglycerol, Inositol Trisphosphate)
Neurosteroids can significantly impact second messenger systems within the neuron. One of the most critical second messengers is calcium (Ca2+). Allopregnanolone, a compound structurally similar to this compound, has been shown to cause a rapid, dose-dependent increase in intracellular calcium concentration in hypothalamic neurons nih.gov. This effect is primarily due to an influx of extracellular calcium through voltage-gated calcium channels and is associated with the GABA-A receptor nih.govfrontiersin.org.
The activation of certain G-protein coupled receptors can stimulate phospholipase C, which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG) youtube.com. IP3 is released into the cytoplasm and mobilizes intracellular calcium from the endoplasmic reticulum, while DAG remains in the membrane and activates protein kinase C nih.gov. There is evidence to suggest that the mechanism of action of pregnanolone (B1679072) may overlap with that of DAG, indicating a potential interaction with this second messenger pathway nih.govnih.gov.
Genomic and Transcriptional Regulation of this compound
The neurosteroid 3alpha,5beta-tetrahydroprogesterone (this compound), a metabolite of progesterone, exerts significant influence on neuronal function not only through rapid, non-genomic actions at membrane-bound receptors but also through more prolonged genomic mechanisms that involve the regulation of gene expression. These genomic effects are crucial for neuronal plasticity, development, and homeostasis.
Mechanisms of Nuclear Receptor Interaction and Gene Transcription Modulation (General Neurosteroid Property)
While 3alpha-hydroxy ring A-reduced pregnane steroids like this compound were initially thought to primarily act via membrane receptors, emerging evidence indicates they can also modulate gene expression through interactions with intracellular nuclear receptors. This genomic pathway allows for longer-lasting changes in neuronal function.
One of the key mechanisms involves the progesterone receptor (PR) . Although this compound itself has a low affinity for the classical intracellular PR, it can be locally converted back to 5α-dihydroprogesterone by intracellular enzymes. This precursor can then bind to and activate the PR, which subsequently translocates to the nucleus, binds to progesterone response elements (PREs) on the DNA, and modulates the transcription of target genes. This process effectively allows this compound to act as a pro-hormone, indirectly influencing PR-mediated gene expression. nih.gov
Another significant nuclear receptor implicated in the actions of 3alpha,5beta-reduced neurosteroids is the pregnane X receptor (PXR) , also known as the steroid and xenobiotic receptor (SXR). nih.govnih.govmdpi.comwikipedia.org PXR is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR) upon activation. wikipedia.org This complex then binds to specific response elements on the DNA to regulate the transcription of a variety of genes, including those involved in steroid metabolism and cellular protection. nih.govwikipedia.org Allopregnanolone, a closely related and extensively studied 3alpha,5alpha-reduced neurosteroid, has been shown to bind to and activate PXR, suggesting a direct genomic pathway for this class of neurosteroids. nih.govnih.gov
Furthermore, some of the genomic effects of this compound may be secondary to its primary actions on membrane receptors like the GABA-A receptor. For instance, prolonged activation of GABA-A receptors can trigger intracellular signaling cascades, such as those involving calcium influx and protein kinases. nih.govnih.govfrontiersin.orgpnas.org These signaling pathways can, in turn, lead to the phosphorylation and activation of transcription factors like cAMP response element-binding protein (CREB), which then modulate the expression of a wide array of genes crucial for neuronal function and survival. frontiersin.orgpnas.org
Mechanisms of Nuclear Receptor Interaction by this compound
| Nuclear Receptor | Mechanism of Interaction | Key Downstream Events |
|---|---|---|
| Progesterone Receptor (PR) | Indirect activation following intracellular oxidation to 5α-dihydroprogesterone. | Binding to Progesterone Response Elements (PREs) and modulation of target gene transcription. |
| Pregnane X Receptor (PXR) | Direct binding and activation. | Heterodimerization with RXR, binding to response elements, and regulation of genes involved in metabolism and cellular protection. |
| Indirect Genomic Effects | Primary action at membrane receptors (e.g., GABA-A receptor) triggers intracellular signaling cascades. | Activation of transcription factors like CREB, leading to widespread changes in gene expression. |
Regulation of Gene Expression Associated with Neuronal Function and Homeostasis
The modulation of gene expression by this compound and related neurosteroids has profound implications for various aspects of neuronal function and the maintenance of cellular homeostasis. Research has identified several key categories of genes that are regulated by these compounds.
Cell Cycle and Neurogenesis: Allopregnanolone has been demonstrated to promote the proliferation of neural progenitor cells. nih.govnih.gov This is achieved by upregulating the expression of genes that drive the cell cycle and promote mitosis, while simultaneously downregulating genes that inhibit cell proliferation. nih.govnih.govnih.gov This regulation of cell-cycle genes is a critical component of adult neurogenesis and neuronal repair. nih.govnih.gov
GABA-A Receptor Subunit Expression: Chronic exposure to 3alpha-reduced neurosteroids can alter the expression of the very receptors they modulate. Studies have shown that allopregnanolone can regulate the expression of specific GABA-A receptor subunit genes. nih.govnih.gov For example, during pregnancy, fluctuations in allopregnanolone levels are associated with changes in the expression of the γ2L subunit mRNA. pnas.orgscilit.com This plasticity in receptor subunit composition can alter the physiological and pharmacological properties of GABA-A receptors, thereby influencing neuronal excitability and sensitivity to neurosteroids. nih.gov
Myelination: Neurosteroids, including metabolites of progesterone, play a significant role in the process of myelination, which is essential for proper nerve conduction. Allopregnanolone has been shown to regulate the gene expression of key myelin proteins. In the peripheral nervous system, it can increase the expression of peripheral myelin protein 22 (PMP22). nih.gov In the central nervous system, it can influence the expression of myelin basic protein (MBP) and 2',3'-cyclic-nucleotide 3'-phosphodiesterase (CNPase), particularly in oligodendrocytes, the myelin-producing cells of the CNS. nih.govresearchgate.net
Synaptic Plasticity and Neuronal Structure: The influence of this compound extends to genes that are fundamental to synaptic function and neuronal architecture. For instance, in certain cellular contexts, allopregnanolone has been found to modulate the expression of genes involved in the reorganization of the cytoskeleton and the transport of various cellular components. Furthermore, it can enhance the expression of synaptic proteins like synaptophysin, which is crucial for neurotransmitter release and synaptic plasticity. nih.gov
Examples of Genes and Proteins Regulated by 3alpha,5beta-Reduced Neurosteroids
| Functional Category | Regulated Genes/Proteins | Associated Neuronal Function |
|---|---|---|
| Cell Cycle & Neurogenesis | Genes promoting mitosis (upregulated), Genes repressing cell proliferation (downregulated) | Neural progenitor cell proliferation, adult neurogenesis |
| GABA-A Receptor Function | GABA-A receptor subunits (e.g., γ2L) | Modulation of neuronal excitability and plasticity |
| Myelination | Peripheral Myelin Protein 22 (PMP22), Myelin Basic Protein (MBP), CNPase | Formation and maintenance of myelin sheath |
| Synaptic Plasticity | Synaptophysin | Neurotransmitter release, synaptic function |
Neurobiological and Physiological Roles of 3alpha5betahs in Preclinical Models
Neuroprotection and Excitotoxicity Mitigation
Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate (B1630785), is a major contributor to neuronal death following ischemic events. nih.gov Research has highlighted the neuroprotective potential of 3alpha5betaHS in mitigating this damage.
Attenuation of NMDA-Induced Currents and Neuronal Cell Death in Primary Hippocampal Cultures
In laboratory settings, this compound has been shown to inhibit the electrical currents induced by NMDA in primary cultures of rat hippocampal neurons. nih.gov This action is crucial as excessive NMDA receptor activation leads to an influx of ions that can trigger cell death pathways. nih.govresearchgate.net By inhibiting these currents, this compound effectively reduces neuronal cell death in these cultures. nih.gov Studies have demonstrated that this neuroprotective effect is comparable to that of other NMDA receptor antagonists. nih.gov
Reduction of Ischemic Brain Injury in Animal Models (e.g., Middle Cerebral Artery Occlusion in Rats)
The neuroprotective effects of this compound observed in cell cultures extend to animal models of stroke. nih.gov In rats subjected to focal cerebral ischemia through middle cerebral artery occlusion (MCAO), a common model for studying ischemic stroke, administration of this compound has been shown to significantly reduce the size of both cortical and subcortical infarcts. nih.govphysio-pedia.comresearchgate.net This reduction in brain injury highlights the therapeutic potential of this compound in conditions involving cerebral ischemia. nih.gov
Modulation of Neurotransmission and Neural Circuitry
Inhibition of NMDA-Mediated Dopamine (B1211576) Release in the Central Nervous System
Research indicates that this compound can inhibit the release of dopamine in the brain that is triggered by NMDA. nih.govresearchgate.net In studies involving rat striatum, both systemic and direct administration of this compound attenuated the increase in extracellular dopamine levels induced by NMDA. nih.govresearchgate.net This suggests that this compound acts on striatal NMDA receptors to modulate dopamine release. nih.gov
Table 1: Effect of this compound on NMDA-Induced Dopamine Release in Rat Striatum
| Treatment Group | Peak Dopamine Release (% of Baseline) |
|---|---|
| Vehicle | 100% |
| This compound (5 mg/kg) | Significantly Reduced |
| This compound (10 mg/kg) | Significantly Reduced |
| This compound (20 mg/kg) | Significantly Reduced |
Data adapted from studies on NMDA-induced dopamine release. researchgate.net
Influence on Neuronal Excitability and Synaptic Plasticity
As a modulator of NMDA receptors, this compound inherently influences neuronal excitability and synaptic plasticity. nih.govnih.gov NMDA receptors are fundamental to the processes of long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory. nih.govnih.gov By inhibiting NMDA receptor function, this compound can alter the electrical properties of neurons and the strength of synaptic connections, thereby affecting how neural circuits process and store information. nih.govnih.gov
Behavioral Phenotypes in Animal Models
The neurobiological actions of this compound translate into observable behavioral changes in animal models. nih.govnih.govelifesciences.orgnih.gov Consistent with its role as an NMDA receptor antagonist, this compound exhibits sedative, anticonvulsant, and analgesic properties. nih.gov Furthermore, its ability to block NMDA-induced motor activity in rats provides further in vivo evidence of its action on NMDA receptors. nih.gov These behavioral outcomes underscore the compound's potential to influence a range of behaviors modulated by the NMDA receptor system. nih.govnih.gov
Table 2: Summary of Behavioral Effects of this compound in Animal Models
| Behavioral Effect | Animal Model | Associated Mechanism |
|---|---|---|
| Sedation | Rodent models | NMDA receptor inhibition |
| Anticonvulsant | Rodent models | NMDA receptor inhibition |
| Analgesia | Rodent models | NMDA receptor inhibition |
| Inhibition of Motor Activity | Rats | Blockade of NMDA-induced motor activation |
Information compiled from preclinical behavioral studies. nih.govnih.gov
Effects on Motor Activity and Coordination
Research into the neuroactive steroid derivative, 3α5β-pregnanolone glutamate (3α5β-P-Glu), has explored its impact on motor functions in animal models. Studies indicate that 3α5β-P-Glu itself does not significantly alter baseline locomotor activity in control animals. researchgate.net However, its effects become apparent in models of neurological dysregulation. For instance, in an animal model where hyperlocomotion is induced by the N-methyl-D-aspartate (NMDA) receptor antagonist MK-801, 3α5β-P-Glu was found to reverse the cognitive deficits without reducing the associated hyperlocomotion. researchgate.net
Further investigation into its mechanism of action showed that the increase in motor activity prompted by intrastriatal microinjections of NMDA was blocked by the systemic administration of 3α5β-pregnanolone hemisuccinate (this compound). researchgate.net This suggests an interaction with striatal NMDA receptors in vivo. researchgate.net In contrast, other studies using different animal models, such as repeatedly defeated group-housed mice, found that acute treatment with 3α5β-P-Glu disinhibited suppressed locomotor activity. researchgate.net Standard tests like the open-field test have been used to assess locomotor and exploratory activity, where 3α5β-P-Glu did not induce hyperlocomotion, unlike substances such as dizocilpine (B47880) and ketamine. researchgate.net
Reversal of Cognitive Deficits in Animal Models of Neurological Dysregulation (e.g., MK-801 induced spatial learning deficits)
The N-methyl-D-aspartate (NMDA) receptor antagonist MK-801 is frequently used in preclinical research to create animal models that mimic the cognitive deficits observed in conditions like schizophrenia. researchgate.netfrontiersin.orgnih.govnih.gov A novel use-dependent NMDA receptor antagonist, 3α5β-pregnanolone glutamate (3α5β-P-Glu), has shown significant promise in reversing these induced cognitive impairments. researchgate.net
In studies utilizing the active place avoidance task on a rotating arena (Carousel maze), a method for evaluating spatial learning and memory, 3α5β-P-Glu effectively reversed the cognitive deficits induced by MK-801. researchgate.net Notably, this procognitive effect was achieved without concurrently affecting the hyperlocomotion also caused by MK-801. researchgate.net This finding suggests that the compound may help restore normal brain function and holds potential for developing new therapeutic agents to improve cognitive functioning in disorders characterized by NMDA receptor hypofunction. researchgate.net The ability of 3α5β-P-Glu to ameliorate MK-801-induced deficits in the active place avoidance task underscores its potential as a neuroprotective agent. researchgate.net
| Preclinical Model | Compound | Task | Key Finding | Effect on Locomotion |
| MK-801 Induced Cognitive Deficit | 3α5β-pregnanolone glutamate (3α5β-P-Glu) | Active Place Avoidance (Carousel Maze) | Reversed the MK-801-induced spatial learning deficit. researchgate.net | Did not reduce MK-801-induced hyperlocomotion. researchgate.net |
| NMDA-Induced Motor Activity | 3α5β-pregnanolone hemisuccinate (this compound) | Intrastriatal NMDA Microinjection | Blocked the increase in motor activity. researchgate.net | Attenuated the increase in motor activity. researchgate.net |
Examination of Anxiolytic-like and Anticonvulsive Properties in Animal Studies
The therapeutic potential of neuroactive steroids and their derivatives extends to anxiety and seizure disorders. nih.govnih.govajol.info Preclinical studies have demonstrated that 3α5β-pregnanolone glutamate (3α5β-P-Glu) possesses anxiolytic-like properties. researchgate.net In the elevated plus maze, a standard test for anxiety-like behavior in rodents, 3α5β-P-Glu displayed anxiolytic effects. researchgate.net Another study noted that the highest dose of 3α5β-P-Glu also exhibited mild but significant anxiolytic properties. researchgate.net The combined ability to potentiate GABA-A receptors and inhibit NMDA receptors in a use-dependent manner makes synthetic neuroactive steroid derivatives a promising strategy for treating mood disorders. researchgate.net
Anticonvulsant drugs are known to have analgesic and, in some cases, anxiolytic-like properties in animal models. nih.gov While direct studies on the anticonvulsive properties of this compound are limited in the provided context, the general class of neuroactive steroids is recognized for its influence on GABAergic inhibition, a key mechanism in controlling seizures. nih.gov The investigation of various compounds in animal models of seizures, such as those induced by pentylenetetrazol (PTZ), is a common method to identify potential anticonvulsant activity. ajol.inforesearchgate.net
| Behavioral Test | Compound | Observed Effect |
| Elevated Plus Maze | 3α5β-pregnanolone glutamate (3α5β-P-Glu) | Displayed anxiolytic-like properties. researchgate.net |
| Forced Swimming Test | 3α5β-pregnanolone glutamate (3α5β-P-Glu) | Showed antidepressant-like properties. researchgate.net |
Neuroimmune and Anti-inflammatory Effects (drawing from general neurosteroid research)
Neurosteroids have emerged as significant modulators of the immune system, exerting neuroimmune and anti-inflammatory effects that are critical for maintaining central nervous system (CNS) homeostasis. nih.govmdpi.com These endogenous molecules can influence both pro- and anti-inflammatory signaling pathways within the brain and in peripheral immune cells. nih.gov Deficits in neurosteroid levels may lead to dysregulated and excessive pro-inflammatory responses, which are implicated in the pathophysiology of numerous neuropsychiatric and neurodegenerative disorders. nih.govunc.edu
Pregnane (B1235032) neuroactive steroids, such as allopregnanolone (B1667786), have demonstrated effectiveness in reducing inflammatory signals initiated by the activation of Toll-like receptors (TLRs). nih.govmdpi.com This action mitigates the production of inflammatory factors. nih.govmdpi.com Research has revealed the anti-inflammatory properties of neurosteroids in both the brain and peripheral tissues, highlighting their role in inhibiting pro-inflammatory mediators while enhancing anti-inflammatory ones. nih.gov This dual action underscores their therapeutic potential for a wide range of conditions characterized by excessive inflammatory signaling. nih.govnih.gov
Modulation of Pro-inflammatory Signaling Pathways (e.g., TLR4 activation)
A key mechanism through which neurosteroids exert their anti-inflammatory effects is by modulating Toll-like receptor 4 (TLR4) signaling. researchgate.netnih.gov The neurosteroid allopregnanolone ((3α,5α)3-hydroxypregnan-20-one or 3α,5α-THP) has been shown to inhibit the activation of the TLR4 signaling pathway. researchgate.netnih.govmdpi.com This inhibition is not a general suppression but a specific targeting of the activated TLR4 signal. researchgate.netnih.gov
Allopregnanolone achieves this by interfering with critical protein-protein and protein-lipid interactions necessary for TLR4 activation. mdpi.com It has been found to block the binding of TLR4 to its co-receptor MD-2 and to disrupt the interaction between the adaptor proteins MyD88 and TIRAP. researchgate.netmdpi.com Furthermore, molecular docking studies have shown that allopregnanolone can bind to a hydrophobic pocket on the MD-2 protein, the same site typically occupied by Lipid A, a component of lipopolysaccharide (LPS), thereby preventing the activation of the receptor complex. mdpi.com By blocking these key activation sites, allopregnanolone effectively reduces the downstream production of pro-inflammatory mediators such as IL-1β, HMGB1, MCP-1, and TNF-α. nih.govmdpi.com This targeted inhibition of MyD88-dependent TLRs, which also includes TLR2 and TLR7, highlights the potential of neurosteroids to serve as endogenous regulators of innate immune responses. nih.govplos.orgfrontiersin.org
| Neurosteroid | Signaling Pathway | Mechanism of Action | Effect on Pro-inflammatory Mediators |
| Allopregnanolone (3α,5α-THP) | Toll-like Receptor 4 (TLR4) | Inhibits TLR4/MD-2 binding. researchgate.netmdpi.com | Reduces levels of IL-1β and HMGB1. mdpi.com |
| Allopregnanolone (3α,5α-THP) | Toll-like Receptor 4 (TLR4) | Reduces MyD88-TIRAP binding. mdpi.com | Inhibits production of MCP-1 and TNF-α. nih.gov |
| Allopregnanolone (3α,5α-THP) | MyD88-dependent TLRs (TLR2, TLR7) | Inhibits agonist-mediated activation. nih.govfrontiersin.org | Diminishes cytokine/chemokine production. frontiersin.org |
Advanced Research Methodologies for 3alpha5betahs Investigation
In Vitro Experimental Paradigms
In vitro studies are fundamental to understanding the direct interactions of 3alpha5betaHS with its molecular targets. These experimental setups provide a controlled environment to dissect the compound's specific effects on neuronal components.
Application of Recombinant Receptor Expression Systems for Subunit-Specific Analysis (e.g., GluN1/GluN2B receptors)
To investigate the interaction of this compound with specific receptor subunits, scientists utilize recombinant receptor expression systems. N-methyl-D-aspartate (NMDA) receptors, which are critical for brain function, are a key target of interest. springernature.com These receptors are tetrameric, typically composed of two GluN1 subunits and two GluN2 subunits. cas.czreactome.org The specific combination of GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D) influences the receptor's properties. cas.czreactome.org
Heterologous expression systems, such as human embryonic kidney (HEK) 293 cells, are commonly used to produce specific NMDA receptor subtypes for study. springernature.comucl.ac.uk By co-transfecting these cells with the genes for the desired subunits, for instance, GluN1 and GluN2B, researchers can create a population of cells expressing only that specific receptor combination. cas.czucl.ac.uk This allows for the detailed analysis of how compounds like this compound interact with and modulate the function of specific NMDA receptor subtypes, such as the GluN1/GluN2B receptor, in isolation from other receptor types. ucl.ac.uk This methodology is crucial for understanding the subunit-specific effects of the compound.
Electrophysiological Techniques (e.g., Patch-Clamp Recordings) for Receptor Current Analysis
Patch-clamp electrophysiology is a highly precise technique used to measure the electrical currents flowing through individual ion channels in a cell's membrane. axolbio.comresearchgate.netsaskoer.ca Developed by Erwin Neher and Bert Sakmann, this method allows for the real-time recording of ion channel activity with high resolution. saskoer.cauk.com The technique involves forming a tight seal between a glass micropipette and a small patch of the cell membrane. saskoer.ca In the whole-cell configuration, the membrane patch is ruptured, providing electrical access to the entire cell and allowing for the measurement of total ionic currents. axolbio.com
This technique is invaluable for studying the effects of compounds like this compound on receptor function. By applying this compound to a cell expressing specific receptors (either in a primary neuronal culture or a recombinant expression system) while recording with the patch-clamp technique, researchers can directly observe how the compound alters the flow of ions through the receptor's channel. researchgate.net This provides detailed information about the compound's mechanism of action, such as whether it enhances or inhibits receptor currents, and the kinetics of this interaction. nih.gov For example, studies have used this method to analyze the effect of compounds on the excitatory synapses and their action on specific receptors. researchgate.net
In Vivo Animal Model Systems
In vivo studies using animal models are essential for understanding the physiological and behavioral effects of this compound in a whole organism. These models allow for the investigation of the compound's impact on complex neurological processes and its potential as a therapeutic agent.
Rodent Models for Neurological Conditions (e.g., Ischemia, Neurodegenerative Disorders)
Rodent models are widely used to study human neurological diseases. nih.gov These models can be created through genetic modification or by inducing specific pathological conditions. conductscience.com
Ischemia Models: To study the effects of this compound in the context of stroke, researchers use rodent models of cerebral ischemia. mdpi.comnih.gov A common method is the middle cerebral artery occlusion (MCAO) model, where a filament is inserted to block blood flow to a specific brain region, mimicking an ischemic stroke. nc3rs.org.ukwikipedia.orgfrontiersin.org This can be either transient, with the filament being removed to allow for reperfusion, or permanent. mdpi.comfrontiersin.org Another technique is photothrombosis, where a photosensitive dye is injected and activated by light to induce a clot in a targeted blood vessel. wikipedia.org These models allow for the evaluation of neuroprotective agents. frontiersin.org
Neurodegenerative Disorder Models: To investigate the potential of this compound in treating neurodegenerative diseases like Alzheimer's or Parkinson's, various rodent models are employed. nih.govmdpi.comoaepublish.com These models often involve the overexpression of genes associated with the human disease, such as those for amyloid precursor protein (APP) or tau in Alzheimer's models, or alpha-synuclein (B15492655) in Parkinson's models. oaepublish.comscielo.br Alternatively, neurotoxins can be used to lesion specific neuronal populations, such as dopaminergic neurons in Parkinson's models. mdpi.com These models recapitulate some of the key pathological and behavioral features of the human diseases, providing a platform to test the efficacy of potential therapeutics. scielo.br
| Model Type | Induction Method | Relevant Disease | Key Features |
| Focal Ischemia | Middle Cerebral Artery Occlusion (MCAO) | Stroke | Mimics ischemic stroke by blocking a major cerebral artery. nc3rs.org.ukwikipedia.orgfrontiersin.org |
| Focal Ischemia | Photothrombosis | Stroke | Induces a clot in a targeted vessel using a photosensitive dye and light. wikipedia.org |
| Alzheimer's Disease | Genetic (e.g., APP overexpression) | Alzheimer's Disease | Recapitulates amyloid plaque pathology. scielo.br |
| Parkinson's Disease | Genetic (e.g., alpha-synuclein overexpression) or Toxin-induced | Parkinson's Disease | Models the loss of dopaminergic neurons and motor deficits. mdpi.comoaepublish.com |
Behavioral Assays for Evaluating Neurocognitive and Motor Outcomes
To assess the functional effects of this compound in animal models, a variety of behavioral assays are used. These tests are designed to measure different aspects of an animal's cognitive and motor abilities. mdpi.com
Neurocognitive Assays: Tests like the attentional set-shifting task (AST) are used to evaluate executive functions, such as cognitive flexibility, which are often impaired in neurological and psychiatric disorders. nih.gov These tasks can assess the ability of an animal to adapt to changing rules and can be used to test the efficacy of potential cognitive enhancers. nih.gov Impairments in these tasks in animal models can be correlated with cognitive deficits seen in human conditions. nih.gov
Motor Outcome Assays: A battery of tests is available to evaluate motor function. parkinsonsroadmap.orgprotocols.iofrontiersin.org
The open field test measures general locomotor activity and can also provide insights into anxiety-like behavior. protocols.io
The rotarod test assesses balance and motor coordination by requiring the animal to walk on a rotating rod. protocols.io
The beam walking test also evaluates balance and locomotor activity as the animal traverses a narrow beam. frontiersin.org
The cylinder test and staircase test are used to assess forelimb function and skilled reaching, which can be impaired after a stroke or in models of Parkinson's disease. frontiersin.org
Studies have shown that this compound can inhibit NMDA-mediated motor activity in rats. researchgate.net
| Assay | Function Assessed | Description |
| Attentional Set-Shifting Task (AST) | Executive function, cognitive flexibility | Measures the ability to shift attention between different stimulus features. nih.gov |
| Open Field Test | General locomotor activity, anxiety | Records movement and exploration in a novel, open arena. protocols.io |
| Rotarod Test | Balance, motor coordination | Requires the animal to maintain its position on a rotating rod. protocols.io |
| Beam Walking Test | Balance, locomotor activity | The animal must traverse a narrow, elevated beam. frontiersin.org |
| Cylinder Test | Forelimb use and asymmetry | Assesses spontaneous use of each forelimb for support in a cylinder. frontiersin.org |
| Staircase Test | Skilled reaching, forelimb dexterity | Measures the ability to retrieve food pellets from a staircase-like apparatus. frontiersin.org |
In Vivo Microdialysis for Neurotransmitter Monitoring
In vivo microdialysis is a powerful technique for monitoring the extracellular concentrations of neurochemicals in specific brain regions of living animals. nih.govresearchgate.netrsc.org This method allows researchers to observe the direct impact of neuroactive steroids like this compound and its isomers on neurotransmitter systems. The technique involves implanting a small, semi-permeable probe into a target brain area. researchgate.netmdpi.com A physiological solution is slowly perfused through the probe, allowing extracellular molecules, including neurotransmitters, to diffuse across the membrane into the dialysate, which is then collected for analysis. mdpi.comamuzainc.com
Research using this methodology has provided significant insights into how pregnanolone (B1679072) and its structural isomer, allopregnanolone (B1667786) (3α,5α-tetrahydroprogesterone), modulate key neurotransmitter systems. For instance, studies have employed microdialysis to demonstrate the influence of these neurosteroids on the GABAergic system. microdialysis.comnih.gov As potent positive allosteric modulators of the GABA-A receptor, their presence can enhance GABAergic inhibitory activity, a change that can be tracked by monitoring extracellular GABA levels. frontiersin.orgnih.gov
Furthermore, microdialysis has been instrumental in exploring the effects of these neurosteroids on other neurotransmitter systems, such as dopamine (B1211576) and glutamate (B1630785). frontiersin.orgarvojournals.org Studies have investigated how allopregnanolone can modulate dopamine release in the nucleus accumbens and prefrontal cortex. frontiersin.org Similarly, the technique has been used to assess the role of neurosteroids in regulating glutamate excitotoxicity, where they may offer a neuroprotective function by reducing excessive glutamate release during events like ischemia. arvojournals.org For example, one study showed that umbilical cord occlusion in fetal sheep, an event that causes hypoxia, led to a significant increase in allopregnanolone concentrations in the brain's extracellular fluid, suggesting a protective role against excitotoxic amino acid release. nih.gov
| Feature | In Vivo Microdialysis | In Vivo Voltammetry/Electrochemical Sensing |
|---|---|---|
| Principle | Analyte diffusion across a semi-permeable membrane into a perfusate for subsequent analysis (e.g., HPLC). mdpi.comamuzainc.com | Direct measurement of electroactive neurochemicals via oxidation/reduction at an electrode surface implanted in tissue. nih.govmdpi.com |
| Analytes Measured | Wide range: amino acids, monoamines, peptides, hormones, etc. amuzainc.com | Primarily electroactive molecules like dopamine, serotonin (B10506), and norepinephrine. nih.gov |
| Temporal Resolution | Lower (minutes to hours per sample). researchgate.netamuzainc.com | Higher (milliseconds to seconds). nih.gov |
| Spatial Resolution | Millimeters (defined by probe size). researchgate.net | Micrometers (defined by electrode size). mdpi.com |
| Measurement Type | Provides absolute concentrations or percentage change from baseline. amuzainc.com | Typically measures relative changes in concentration. |
| Key Advantage | Ability to measure a broad spectrum of non-electroactive molecules simultaneously. amuzainc.com | Excellent for studying rapid, transient neurochemical events. nih.gov |
Analytical and Detection Techniques
Accurate quantification and detection of this compound and other neurosteroids in various biological matrices are fundamental to understanding their physiological and pathological roles. This requires highly sensitive and specific analytical methods.
The gold standard for the quantitative analysis of neurosteroids in biological samples like plasma, serum, saliva, and brain tissue is mass spectrometry (MS) coupled with a chromatographic separation technique. mdpi.comucl.ac.uk Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful and widely used platforms. nih.govmdpi.com
These methods offer high specificity and sensitivity, which is crucial because neurosteroids often exist at very low concentrations and have numerous structurally similar isomers and metabolites. mdpi.comnih.gov The analytical process typically involves:
Sample Preparation: Extraction of steroids from the biological matrix using techniques like liquid-liquid extraction or solid-phase extraction (SPE). ucl.ac.uk
Chromatographic Separation: The extracted steroids are separated from other interfering compounds using either a gas or liquid chromatograph. This step is critical for distinguishing between isomers like this compound and allopregnanolone. nih.govnih.gov
Mass Spectrometric Detection: The separated molecules are ionized and detected by the mass spectrometer, which measures the mass-to-charge ratio of the ions. Tandem mass spectrometry (MS/MS) further fragments the initial ions to create a unique fragmentation pattern, providing an exceptionally high degree of certainty in compound identification and quantification. nih.gov
For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of nine different neuroactive steroids, including 3α,5β-THP, from human plasma, demonstrating the power of this approach. nih.gov Similarly, GC-MS has been used to unequivocally identify and quantify a range of free steroids, including 3α,5α-tetrahydroprogesterone, in rat brain tissue. ucl.ac.uk
| Methodology | Principle | Sample Types | Advantages | Limitations |
|---|---|---|---|---|
| GC-MS | Separation of volatile/derivatized compounds followed by mass analysis. ucl.ac.uk | Brain tissue, serum, plasma. ucl.ac.uknih.gov | High chromatographic resolution, excellent for separating isomers. | Requires chemical derivatization for non-volatile steroids, can be time-consuming. ucl.ac.uk |
| LC-MS/MS | Separation of compounds in liquid phase followed by tandem mass analysis. nih.gov | Plasma, serum, saliva. nih.govmdpi.com | High throughput, high sensitivity and specificity, suitable for a wide range of compounds without derivatization. mdpi.com | Potential for matrix effects (ion suppression/enhancement) that can affect quantification. |
Immunological assays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), are common methods for quantifying steroid hormones. mdpi.comnih.gov These techniques are based on the principle of competitive binding, where the steroid in a sample competes with a labeled steroid for a limited number of binding sites on a specific antibody. thermofisher.com
Radioimmunoassay (RIA): This was one of the first methods developed for hormone quantification. mdpi.com It uses a radioactively labeled antigen (tracer) to compete with the unlabeled antigen in the sample. The amount of bound radioactivity is inversely proportional to the concentration of the steroid in the sample. conicet.gov.ar
Enzyme-Linked Immunosorbent Assay (ELISA): In an ELISA, the antibody or antigen is linked to an enzyme. thermofisher.com The detection is accomplished by adding a substrate that the enzyme converts into a measurable product, typically a colored or fluorescent signal. thermofisher.com Sandwich ELISAs, where the analyte is "sandwiched" between two antibodies, are known for their high sensitivity and specificity. mybiosource.com
Advantages and Disadvantages: The primary advantages of immunoassays are their relatively low cost, high throughput, and simple execution, making them suitable for screening large numbers of samples. mdpi.comnih.gov However, their major limitation is the potential for antibody cross-reactivity. nih.govnih.gov Because steroids like this compound share a very similar core structure with their precursors (e.g., progesterone) and other metabolites, an antibody may bind to multiple related compounds. nih.gov This lack of specificity can lead to an overestimation of the actual concentration, a significant problem when measuring low physiological levels or in biological states where precursor concentrations are high, such as pregnancy. nih.gov For this reason, while useful for screening, results from immunoassays often require confirmation by a more specific method like LC-MS/MS. mdpi.com
Structural Biology and Computational Approaches
Understanding how this compound interacts with its molecular targets is key to explaining its biological effects. Structural biology and computational modeling provide the tools to investigate these interactions at an atomic level.
Structure-activity relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. drugdesign.org For this compound and other neurosteroids, SAR studies involve synthesizing a series of chemical analogues with systematic modifications to the steroid scaffold and then testing their activity, typically at the GABA-A receptor. researchgate.netresearchgate.net
These studies have established several critical features for the positive modulatory activity of pregnanolone-type neurosteroids at the GABA-A receptor:
The 3α-Hydroxyl Group: The presence of a hydroxyl group at the 3α-position is considered essential for potentiation of the GABA-A receptor. researchgate.netelifesciences.org Its stereoisomer, with a 3β-hydroxyl group, generally lacks this potentiating activity and may even act as a receptor antagonist. frontiersin.orgelifesciences.org
Modifications to the Steroid Core: Researchers have synthesized analogues with substitutions on the C and D rings of the steroid nucleus to probe the binding pocket. researchgate.net For example, introducing various groups on the C-ring of pregnanolone analogues was found to influence their ability to stimulate [3H]flunitrazepam binding, suggesting that the hydrophobic-hydrophilic balance in this region is important for receptor interaction. researchgate.net
These SAR studies are crucial for designing new, more potent, or selective synthetic analogues with potentially improved therapeutic properties. researchgate.netnih.gov
Computational methods like molecular modeling and docking simulations are used to visualize and predict how a ligand such as this compound fits into the binding site of its target receptor. cerradopub.com.br These in silico techniques complement experimental SAR data by providing a three-dimensional, atomistic rationale for the observed biological activities. researchgate.net
The process typically involves:
Receptor Model: Using a known crystal or cryo-electron microscopy (cryo-EM) structure of the target protein (e.g., the GABA-A receptor) or a homology model based on a related protein. elifesciences.org
Ligand Structure: Creating a 3D model of the ligand (e.g., this compound).
Docking Simulation: An algorithm systematically places the ligand into the proposed binding site on the receptor in many different orientations and conformations, calculating a "binding score" for each pose. The best scores suggest the most likely binding mode. cerradopub.com.br
Molecular Dynamics (MD) Simulation: After docking, MD simulations can be run to observe the dynamic stability of the ligand-receptor complex over time, providing further insight into the interaction. cerradopub.com.br
For neurosteroids, docking studies have helped to identify putative binding sites on the GABA-A receptor, which are located in transmembrane domains at subunit interfaces (e.g., between the α and β subunits). elifesciences.org Simulations have predicted how the critical 3α-hydroxyl group of pregnanolone forms a hydrogen bond with specific amino acid residues within the binding pocket, anchoring the steroid in place and triggering the allosteric modulation. elifesciences.org These computational approaches are invaluable for interpreting experimental data and guiding the rational design of novel neuroactive steroid analogues. mdpi.com
Future Directions and Emerging Research Avenues in 3alpha5betahs Research
Elucidation of Novel Receptor Targets and Uncharacterized Signaling Pathways
While the GABAA receptor remains a primary target, emerging evidence suggests that the actions of pregnanolone (B1679072) and its isomers extend to other receptor systems and signaling cascades. Future research is increasingly focused on identifying and characterizing these non-canonical pathways.
One promising area of investigation is the interaction of neurosteroids with Toll-like receptors (TLRs), key components of the innate immune system that have been implicated in neuroinflammation. Research on pregnanolone's isomer, allopregnanolone (B1667786), has shown that it can inhibit TLR4 signaling, thereby reducing the production of pro-inflammatory mediators. nih.govnih.gov This interaction appears to involve the modulation of critical protein-lipid and protein-protein interactions at key sites of TLR4 activation. nih.gov Specifically, allopregnanolone has been found to disrupt the binding of MD2 to Lipid A, a crucial step in TLR4 activation, and to reduce the interaction between MyD88 and TIRAP, another important signaling adaptor. nih.govnih.gov Future studies are expected to elucidate the precise molecular mechanisms of these interactions and to determine if pregnanolone exerts similar effects.
Another novel target is the pregnane (B1235032) xenobiotic receptor (PXR), a nuclear receptor involved in cholesterol metabolism. Allopregnanolone has been shown to bind to PXR, and knockdown of PXR in the midbrain's ventral tegmental area attenuates the behavioral effects of allopregnanolone mediated by NMDA and GABAA receptors. nih.gov This suggests a complex interplay between nuclear receptors and neurotransmitter systems in mediating neurosteroid effects.
Furthermore, pregnenolone (B344588) sulfate (B86663), a precursor to pregnanolone, has been shown to modulate synaptic plasticity through mechanisms that are not fully understood but may involve G protein-coupled receptors (GPCRs) and subsequent activation of intracellular signaling cascades leading to CREB activation and trafficking of NMDA receptors. nih.govresearchgate.net Research into whether pregnanolone itself can engage similar uncharacterized signaling pathways is a critical next step. The investigation into these novel targets and pathways will likely reveal a more intricate and nuanced role for pregnanolone in neuronal signaling and brain function.
Investigation of Long-Term Neurobiological Effects and Adaptive Changes in Neural Systems
The long-term consequences of altered pregnanolone levels on neural circuitry and function are a burgeoning area of research. Chronic exposure to neurosteroids can lead to adaptive changes in the brain, including alterations in receptor expression and synaptic plasticity.
For instance, prolonged exposure to allopregnanolone has been shown to reduce the mRNA levels of the α4 subunit of the GABAA receptor, suggesting a homeostatic mechanism to counteract sustained receptor modulation. researchgate.net Understanding how chronic fluctuations in pregnanolone levels, such as those occurring during the menstrual cycle or in response to stress, impact the expression and function of its receptors is crucial.
Moreover, the influence of pregnanolone on synaptic plasticity, the cellular basis of learning and memory, is an area of active investigation. Pregnenolone sulfate has been demonstrated to modulate long-term potentiation (LTP), a key form of synaptic plasticity, though its effects can be region-specific, inhibiting LTP in the medial prefrontal cortex while enhancing it in the hippocampus. nih.gov Recent studies also indicate that both pregnanolone and pregnanolone sulfate can potentiate presynaptic glutamate (B1630785) release, suggesting a complex role in regulating excitatory neurotransmission. nih.gov Future research will need to dissect the long-term effects of pregnanolone on synaptic structure and function, and how these changes contribute to its behavioral effects. This includes exploring its impact on neurogenesis and the potential for therapeutic applications in neurodegenerative diseases, an area where its isomer allopregnanolone has shown promise. nih.gov
Rational Design and Synthesis of Advanced 3alpha5betaHS Analogues with Enhanced Specificity and Potency
The therapeutic potential of pregnanolone has spurred efforts in the rational design and synthesis of novel analogues with improved pharmacological properties. The goal of this research is to develop compounds with enhanced specificity for particular receptor subtypes, increased potency, and better pharmacokinetic profiles.
Rational drug design, a methodical approach based on understanding biological targets and molecular mechanisms, is being employed to create these advanced analogues. longdom.org This strategy involves modifying the steroid's core structure to optimize its interaction with its target receptors. For example, structure-activity relationship (SAR) studies have been conducted on pregnanolone analogues to understand how modifications to different parts of the steroid molecule affect its activity at the GABAA receptor.
Several synthetic strategies are being explored. One approach involves modifying the D-ring of the steroid to create nonpolar modifications, which has been shown to enhance neuroprotective effects. nih.gov Conversely, adding a positively charged group to the C3 position has been found to abolish neuroprotective efficacy. nih.gov Another strategy focuses on creating analogues with polar groups to potentially increase water solubility and brain accessibility. The synthesis of these novel compounds allows for a more detailed probing of the neurosteroid binding sites on their receptors and can lead to the development of more targeted therapeutics. For instance, novel analogues of allopregnanolone have been synthesized that show improved efficiency and specificity in neuroprotection and stimulation of cell proliferation. nih.gov The continued application of rational design principles holds significant promise for the development of next-generation neurosteroid-based therapies. nih.gov
Integration of Multi-Omics Data (e.g., Transcriptomics, Metabolomics, Proteomics) in Neurosteroid Research
The advent of "multi-omics" technologies provides an unprecedented opportunity to gain a holistic understanding of the biological effects of pregnanolone. By integrating data from transcriptomics, metabolomics, and proteomics, researchers can construct a comprehensive picture of the molecular changes induced by this neurosteroid.
Transcriptomic studies, for example, can reveal the genes whose expression is altered by pregnanolone. Studies on its precursor, pregnenolone sulfate, have shown that it can induce widespread transcriptional changes in T-cells, promoting an immunosuppressive state. nih.gov In the context of neuropsychiatric disorders, transcriptomic analysis of cells from patients with postpartum depression has revealed that allopregnanolone induces unique and potentially opposing cellular responses compared to healthy controls, suggesting a diagnosis-dependent mechanism of action. nih.gov
Metabolomics allows for the simultaneous measurement of a large number of metabolites, providing a snapshot of the metabolic state of a cell or organism. This approach can be used to trace the metabolic pathways of pregnanolone and to identify novel bioactive metabolites. nih.gov Advances in mass spectrometry-based methods are enabling more comprehensive analyses of the neurosteroid metabolome. nih.gov
Proteomics, the large-scale study of proteins, can identify the proteins that are differentially expressed or post-translationally modified in response to pregnanolone treatment. This can provide insights into the downstream signaling pathways and cellular processes that are modulated by this neurosteroid.
The integration of these multi-omics datasets is a powerful approach to unravel the complex biological networks regulated by pregnanolone. This integrated analysis will be instrumental in identifying novel biomarkers for neurosteroid-related disorders and for developing more effective and personalized therapeutic interventions.
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| This compound / Pregnanolone | 3α-hydroxy-5β-pregnan-20-one |
| Allopregnanolone | 3α-hydroxy-5α-pregnan-20-one |
| Pregnenolone | 3β-hydroxy-5-pregnen-20-one |
| Pregnenolone sulfate | 3β-hydroxy-5-pregnen-20-one sulfate |
| Progesterone (B1679170) | Pregn-4-ene-3,20-dione |
| PA-Glu | 20-oxo-5β-pregnan-3α-yl L-glutamyl 1-ester |
| PA-S / Pregnanolone sulfate | 20-oxo-5β-pregnan-3α-yl sulfate |
| AND-Glu | 5β-androstan-3α-yl L-glutamyl 1-ester |
| PA-Arg | 20-oxo-5β-pregnan-3α-yl L-argininate dihydrochloride (B599025) salt |
| AND-Arg | 5β-androstan-3α-yl L-argininate dihydrochloride salt |
| 3α-O-allyl-allopregnanolone | 3α-O-allyl-3α-hydroxy-5α-pregnan-20-one |
| 12-oxo-allopregnanolone | 12-oxo-3α-hydroxy-5α-pregnan-20-one |
Q & A
Basic Research Questions
Q. What are the standard methodologies for quantifying 3alpha5betaHS in biological samples?
- Methodological Answer : Quantification typically involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Enzyme-linked immunosorbent assays (ELISA) are also used for rapid screening, but require rigorous validation of antibody specificity to avoid cross-reactivity. Ensure calibration curves are constructed using certified reference materials, and include internal standards (e.g., deuterated analogs) to correct for matrix effects .
| Analytical Technique | Limit of Detection (LOD) | Precision (%RSD) | Key Validation Criteria |
|---|---|---|---|
| LC-MS/MS | 0.1 ng/mL | <10% | Linearity, recovery, matrix effects |
| ELISA | 1.0 ng/mL | <15% | Antibody specificity, inter-assay variability |
Q. How can researchers ensure experimental validity in this compound studies?
- Methodological Answer : Implement controls at multiple levels:
- Negative/Positive Controls : Include samples without this compound and spiked samples to confirm assay accuracy.
- Technical Replicates : Run triplicate measurements to assess intra-assay variability.
- Blinding : Mask sample identities during analysis to reduce bias.
Refer to guidelines for experimental reporting (e.g., Beilstein Journal standards) to ensure transparency in methodology and data presentation .
Q. What statistical methods are recommended for initial data analysis of this compound datasets?
- Methodological Answer : Use descriptive statistics (mean ± SD) for baseline data. For hypothesis testing, apply ANOVA for multi-group comparisons or linear regression for dose-response relationships. Validate normality assumptions with Shapiro-Wilk tests and address outliers using robust statistical methods (e.g., non-parametric tests). Cronbach’s alpha (>0.7) can assess internal consistency in multi-item measurements .
Advanced Research Questions
Q. How can multi-omics approaches (e.g., metabolomics, proteomics) be integrated to study this compound pathways?
- Methodological Answer :
- Data Integration : Use pathway enrichment tools (e.g., KEGG, Reactome) to map this compound interactions across omics layers.
- Machine Learning : Apply unsupervised clustering (e.g., PCA) to identify co-varying biomarkers. Validate findings with targeted assays (e.g., Western blot for protein validation).
- Cross-Study Validation : Compare results with public repositories (e.g., MetaboLights) to assess generalizability .
Q. What strategies resolve contradictions in this compound findings across studies?
- Methodological Answer :
- Systematic Review : Conduct a meta-analysis using PRISMA guidelines to aggregate data and identify heterogeneity sources (e.g., population differences, assay variability).
- Triangulation : Combine quantitative data with qualitative insights (e.g., researcher interviews) to contextualize discrepancies.
- Sensitivity Analysis : Test if contradictory results persist after excluding outliers or adjusting for confounders (e.g., age, comorbidities) .
Q. How can reproducibility of this compound experiments be ensured across laboratories?
- Methodological Answer :
- Protocol Harmonization : Adopt standardized protocols (e.g., MIAME for metabolomics) and share detailed supplementary materials, including raw data and instrument settings.
- Ring Trials : Collaborate with external labs to replicate experiments using identical samples.
- Data Transparency : Publish negative results and limitations to avoid publication bias. Use platforms like Zenodo for open-data archiving .
Data Contradiction & Interpretation
Q. How should researchers address non-significant or conflicting results in this compound studies?
- Methodological Answer :
- Power Analysis : Retrospectively calculate statistical power to determine if the study was underpowered.
- Subgroup Analysis : Explore if effects vary in specific cohorts (e.g., gender-specific responses).
- Ethical Reporting : Clearly state limitations and avoid overinterpretation. Use platforms like OSF to preregister hypotheses to distinguish exploratory vs. confirmatory findings .
Ethical & Methodological Rigor
Q. What ethical considerations are critical in this compound research involving human subjects?
- Methodological Answer :
- Informed Consent : Disclose potential risks of biospecimen collection and data sharing.
- Data Anonymization : Remove identifiable information from datasets before publication.
- Conflict of Interest : Declare funding sources (e.g., pharmaceutical sponsors) that may influence interpretation .
Tables for Methodological Reference
| Framework | Application in this compound Research | Key Criteria |
|---|---|---|
| PICO | Defining population, intervention, comparison | Patient demographics, dosing regimens |
| FINER | Evaluating feasibility and novelty | Novelty of pathway discovery |
| PRISMA | Systematic review conduct | Transparency in meta-analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
